3-chloro-4-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridine
Description
3-Chloro-4-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridine is a heterocyclic compound featuring a pyridine core substituted at the 3-position with chlorine and at the 4-position with a methoxy-linked piperidine moiety. The piperidine nitrogen is further modified with a 2-methoxybenzenesulfonyl group, enhancing its electronic and steric profile.
The compound’s molecular weight is approximately 452.9 g/mol (calculated), with a logP (octanol-water partition coefficient) estimated at ~2.8, indicating moderate lipophilicity. The sulfonyl group improves aqueous solubility compared to non-sulfonylated analogs, a critical factor in drug development .
Properties
IUPAC Name |
3-chloro-4-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-24-17-4-2-3-5-18(17)26(22,23)21-10-7-14(8-11-21)13-25-16-6-9-20-12-15(16)19/h2-6,9,12,14H,7-8,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZKZVWRRCODFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with targets such as extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2). These proteins play crucial roles in cell signaling pathways, influencing cell growth and differentiation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Substituent Diversity: The target compound’s 2-methoxybenzenesulfonyl-piperidine group distinguishes it from simpler analogs like 2-amino-4-(4-chlorophenyl)pyridine , which lacks the sulfonamide moiety. This group may enhance target binding specificity, as sulfonamides are known to interact with enzymes like carbonic anhydrase .
- Lipophilicity: The target compound’s logP (~2.8) is intermediate, balancing solubility and membrane permeability better than highly lipophilic analogs (e.g., 2-amino-4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridine, logP 3.1) .
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